2-ALLYL-6-[(3-QUINOLYLAMINO)METHYL]PHENOL
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Overview
Description
2-Allyl-6-[(3-quinolylamino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an allyl group, a quinolylamino group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-[(3-quinolylamino)methyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-[(3-quinolylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The quinolylamino group can be reduced to form amines.
Substitution: The allyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the quinolylamino group can yield amines .
Scientific Research Applications
2-Allyl-6-[(3-quinolylamino)methyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Allyl-6-[(3-quinolylamino)methyl]phenol involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Allyl-6-methylphenol: This compound is similar in structure but lacks the quinolylamino group.
2-Allylphenol: This compound has an allyl group and a phenolic hydroxyl group but lacks the quinolylamino group.
Uniqueness
2-Allyl-6-[(3-quinolylamino)methyl]phenol is unique due to the presence of both the allyl and quinolylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-prop-2-enyl-6-[(quinolin-3-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-6-14-8-5-9-16(19(14)22)12-20-17-11-15-7-3-4-10-18(15)21-13-17/h2-5,7-11,13,20,22H,1,6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDRUGTHNBQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=CC3=CC=CC=C3N=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204725 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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